3,5-Bis(trifluoro-methyl)cinnamic ethyl ester

Übersicht

Beschreibung

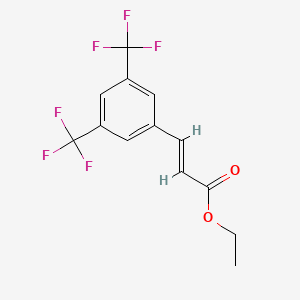

3,5-Bis(trifluoro-methyl)cinnamic ethyl ester: is an organic compound with the molecular formula C13H10F6O2 and a molecular weight of 312.21 g/mol . This compound is characterized by the presence of two trifluoromethyl groups attached to the cinnamic acid ethyl ester structure, which imparts unique chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis(trifluoro-methyl)cinnamic ethyl ester typically involves the reaction of 3,5-bis(trifluoromethyl)benzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide . The reaction proceeds through a Knoevenagel condensation mechanism, followed by esterification to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as or .

Reduction: Reduction reactions can be carried out using reducing agents like or .

Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted derivatives with functional groups replacing the trifluoromethyl groups.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

3,5-Bis(trifluoromethyl)cinnamic ethyl ester has been investigated for its potential therapeutic applications. Its structural characteristics allow it to interact with biological systems effectively.

Antimicrobial Activity

Research has shown that derivatives of cinnamic acid exhibit antimicrobial properties. 3,5-Bis(trifluoromethyl)cinnamic ethyl ester can be synthesized and tested for its efficacy against various pathogens. A study indicated that similar compounds demonstrated significant antibacterial activity, suggesting that this ester could be a candidate for further development in antimicrobial therapies .

Anti-inflammatory Effects

Cinnamic acid derivatives are known for their anti-inflammatory properties. Preliminary studies indicate that 3,5-Bis(trifluoromethyl)cinnamic ethyl ester might inhibit inflammatory pathways, making it a potential candidate for treating inflammatory diseases. Further research is necessary to fully understand its mechanism of action and therapeutic potential .

Materials Science

The compound is also being explored for applications in materials science, particularly in the development of polymers and coatings.

Polymer Additive

3,5-Bis(trifluoromethyl)cinnamic ethyl ester can serve as a hydrophobic probe in polymer systems. It has been used to investigate interactions between guest molecules and polymer micelles, which is crucial for developing advanced materials with specific properties .

Photostable Coatings

Due to its unique chemical structure, the compound can enhance the photostability of coatings. Research indicates that incorporating such esters into polymer matrices improves their resistance to UV degradation, making them suitable for outdoor applications .

Organic Synthesis

In organic chemistry, 3,5-Bis(trifluoromethyl)cinnamic ethyl ester plays a significant role as an intermediate in synthesizing various complex molecules.

Synthesis Pathways

The synthesis of 3,5-Bis(trifluoromethyl)cinnamic ethyl ester can be achieved through the Horner-Wadsworth-Emmons olefination reaction using triethyl phosphonoacetate and 3,5-bis(trifluoromethyl)benzaldehyde . This method provides a reliable route for producing the compound with high yields.

Building Block for Complex Molecules

The compound serves as a versatile building block in the synthesis of more complex structures, including pharmaceuticals and agrochemicals. Its reactivity can be exploited to introduce trifluoromethyl groups into target molecules, which are known to enhance biological activity .

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Antimicrobial Activity | Galano et al., Journal of Medicinal Chemistry | Significant antibacterial activity observed in derivatives |

| Polymer Science | Sigma-Aldrich Product Information | Enhanced photostability in polymer coatings |

| Organic Synthesis | PMC8766446 | Effective building block for complex organic molecules |

Wirkmechanismus

The mechanism of action of 3,5-Bis(trifluoro-methyl)cinnamic ethyl ester involves its interaction with molecular targets through the trifluoromethyl groups. These groups can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The compound can also form strong interactions with proteins and enzymes, potentially inhibiting or modulating their activity.

Vergleich Mit ähnlichen Verbindungen

- 3,5-Bis(trifluoro-methyl)benzoic acid

- 3,5-Bis(trifluoro-methyl)benzaldehyde

- 3,5-Bis(trifluoro-methyl)phenylacetic acid

Uniqueness: 3,5-Bis(trifluoro-methyl)cinnamic ethyl ester is unique due to its ester functionality combined with the presence of two trifluoromethyl groups. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various applications .

Biologische Aktivität

3,5-Bis(trifluoro-methyl)cinnamic ethyl ester is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- Chemical Name : this compound

- Molecular Formula : C15H12F6O2

- CAS Number : 163973-98-6

The presence of trifluoromethyl groups enhances the lipophilicity and metabolic stability of the compound, which may contribute to its biological activities.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. For example:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| PC-3 (Prostate) | 17.22 | Induces apoptosis via mitochondrial pathway |

| A549 (Lung) | 11.82 | Inhibits cell proliferation |

| MDA-MB-435 (Breast) | 5.33 | G2/M phase arrest leading to apoptosis |

The cytotoxic effects are attributed to the compound's ability to modulate key signaling pathways involved in cell survival and apoptosis.

Antimicrobial Activity

This compound has also shown promising antimicrobial properties. Studies have demonstrated its effectiveness against a range of pathogenic bacteria and fungi. The mechanism appears to involve disruption of microbial cell membranes and inhibition of nucleic acid synthesis.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell metabolism.

- Modulation of Signaling Pathways : It affects various signaling pathways such as those involving protein kinases that regulate cell cycle progression and apoptosis.

- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cancer cells, leading to cell death.

Study on Antitumor Effects

A study published in PubMed Central highlighted the efficacy of this compound against multiple drug-resistant (MDR) cancer cells. The compound was found to enhance the activity of P-glycoprotein (P-gp), which is often overexpressed in resistant cancer phenotypes. This suggests potential use in combination therapies for resistant cancers .

Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against common pathogens such as Staphylococcus aureus and Candida albicans. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) lower than standard antimicrobial agents, suggesting it could serve as a lead compound for developing new antibiotics .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications on the cinnamic acid backbone significantly influence biological activity. Compounds with additional functional groups or altered stereochemistry often exhibit enhanced potency against specific targets .

Eigenschaften

IUPAC Name |

ethyl (E)-3-[3,5-bis(trifluoromethyl)phenyl]prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F6O2/c1-2-21-11(20)4-3-8-5-9(12(14,15)16)7-10(6-8)13(17,18)19/h3-7H,2H2,1H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAOZCPUVSGROSH-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.